molecular formula C17H19NO5 B2675260 3-(((2-Methoxyphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 384357-00-0

3-(((2-Methoxyphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

Cat. No. B2675260
CAS RN: 384357-00-0
M. Wt: 317.341
InChI Key: DFUVAZKNBYFCFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(((2-Methoxyphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione” is a complex organic molecule. It contains a spiro[5.5]undecane structure, which is a type of cycloalkane . Cycloalkanes are cyclic hydrocarbons, meaning they consist of a ring of carbon atoms . This particular compound also contains a methoxyphenyl group and a dioxaspiro group, which suggests it may have interesting chemical properties.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The spiro[5.5]undecane structure suggests that the molecule would have a three-dimensional shape .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence a compound’s properties .

Scientific Research Applications

Electrochemical Properties and Redox Behaviour

The electrochemistry of related diazaspiro diones in non-aqueous media has been investigated, highlighting the mechanisms of electrolytic oxidation and reduction processes. These studies provide a foundation for understanding the redox behavior of spiro-compounds, including 3-(((2-Methoxyphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione, and their potential applications in developing new materials and chemical sensors (Abou-Elenien et al., 1991).

Crystal Structure and Conformation

Research on similar spiro compounds, such as 3-(4-Methoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione, has revealed insights into their crystal structure and molecular conformation. These findings are crucial for understanding the molecular interactions and stability of spiro-compounds, which can be applied to the design of new drugs and materials (Zeng, Suo, & Jian, 2010).

Synthesis and Application in Peptide Synthesis

New reagents have been developed for the preparation of Fmoc-amino acids, highlighting the importance of spiro-compounds in synthetic organic chemistry. These reagents, including those based on azaspiro diones, are pivotal in peptide synthesis, offering high yields and purity, and avoiding impurities from Lossen rearrangement (Rao et al., 2016).

Chiral Separation and Configuration Determination

Spirocyclic compounds, including those related to 3-(((2-Methoxyphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione, are of interest in pharmaceutical research due to their potential as active ingredients or catalysts. Studies on chiral separation and configuration determination are essential for developing enantiomerically pure compounds, which can have significantly different biological activities (Liang et al., 2008).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. If it shows promising activity in a certain area (such as medicinal chemistry), future research could focus on optimizing its activity and reducing any side effects .

properties

IUPAC Name

3-[(2-methoxyanilino)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-21-14-8-4-3-7-13(14)18-11-12-15(19)22-17(23-16(12)20)9-5-2-6-10-17/h3-4,7-8,11,18H,2,5-6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUVAZKNBYFCFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC=C2C(=O)OC3(CCCCC3)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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